2-[(5,7-Dimethyl-2-oxochromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Description
Properties
IUPAC Name |
2-[(5,7-dimethyl-2-oxochromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-11-6-12(2)15-9-13(18(22)23-16(15)7-11)8-14(10-20)17(21)19(3,4)5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXXTNVJVRNJGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=O)OC2=C1)C=C(C#N)C(=O)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401125479 | |
| Record name | 2-[(5,7-Dimethyl-2-oxo-2H-1-benzopyran-3-yl)methylene]-4,4-dimethyl-3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401125479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1047724-34-4 | |
| Record name | 2-[(5,7-Dimethyl-2-oxo-2H-1-benzopyran-3-yl)methylene]-4,4-dimethyl-3-oxopentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1047724-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5,7-Dimethyl-2-oxo-2H-1-benzopyran-3-yl)methylene]-4,4-dimethyl-3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401125479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
Knoevenagel Condensation Approaches
The Knoevenagel condensation, a cornerstone of α,β-unsaturated carbonyl synthesis, is the most widely employed method for constructing the methylidene bridge in this compound. This reaction couples 5,7-dimethyl-2-oxochromene-3-carbaldehyde with 4,4-dimethyl-3-oxopentanenitrile, leveraging the acidity of the nitrile’s α-hydrogen.
Titanium Tetrachloride-Promoted Condensation
A protocol adapted from TiCl₄-mediated Knoevenagel reactions involves the following steps:
- Reagents : 5,7-Dimethyl-2-oxochromene-3-carbaldehyde (1 mmol), 4,4-dimethyl-3-oxopentanenitrile (1 mmol), TiCl₄ (2 mmol), and triethylamine (8 mmol) in dichloromethane (6 mL).
- Procedure : The aldehyde and nitrile are dissolved in CH₂Cl₂ under nitrogen. TiCl₄ is added dropwise at 0°C, followed by Et₃N. The mixture warms to room temperature and stirs for 17 hours.
- Workup : Quenching with 1 M HCl, extraction with CH₂Cl₂, and purification via silica gel chromatography (hexane:EtOAc = 15:1) yield the product in ~40%.
Mechanistic Insights : TiCl₄ coordinates to the aldehyde’s carbonyl oxygen, enhancing electrophilicity. Et₃N deprotonates the nitrile’s α-carbon, generating a resonance-stabilized enolate that attacks the activated aldehyde. Subsequent dehydration forms the conjugated methylidene system (Figure 1).
Cadmium Pyrophosphate-Catalyzed Method
Cadmium-modified mono-ammonium phosphate (Cd-MAP) catalysts, reported for Knoevenagel condensations, offer a greener alternative:
- Reagents : Equimolar aldehyde and nitrile, Cd-MAP (10 mol%), ethanol (5 mL).
- Procedure : The reactants and catalyst are stirred at room temperature for 1 hour.
- Workup : Filtration and solvent evaporation afford the product in ~85% yield without chromatography.
Advantages : Cd-MAP’s Lewis acidity facilitates proton abstraction and carbonyl activation. Ethanol’s low toxicity and the catalyst’s recyclability align with sustainable practices.
Multi-Component Reaction Strategies
While direct multi-component syntheses of the target compound are unreported, analogous chromene formations suggest potential pathways. A three-component reaction involving resorcinol, aldehydes, and malononitrile under Cd-MAP catalysis could be adapted by substituting resorcinol with 5,7-dimethylresorcinol to install the methyl groups. However, this approach requires further validation.
Reaction Optimization and Catalytic Systems
Comparative Analysis of Catalysts
The table below contrasts key parameters for TiCl₄ and Cd-MAP methods:
Cd-MAP outperforms TiCl₄ in yield, reaction time, and sustainability, though TiCl₄ remains valuable for mechanistic studies.
Analytical Characterization
While specific data for the target compound are unavailable, analogous structures provide benchmarks:
Chemical Reactions Analysis
Types of Reactions
2-[(5,7-Dimethyl-2-oxochromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted chromene derivatives.
Scientific Research Applications
2-[(5,7-Dimethyl-2-oxochromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(5,7-Dimethyl-2-oxochromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-[(5,7-Dimethyl-2-oxochromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile can be contextualized by comparing it to related compounds reported in the literature. Below is a detailed analysis:
Structural Analogues and Derivatives
Functional and Electronic Differences
Core Structure Variations: The target compound’s 5,7-dimethylchromenone core distinguishes it from simpler phenyl-substituted analogues (e.g., compounds in and ), which lack the fused coumarin system. This chromenone moiety may enhance UV absorption or fluorescence properties compared to phenyl derivatives.
Backbone Modifications: The 4,4-dimethyl-3-oxopentanenitrile chain in the target compound introduces steric hindrance from the dimethyl groups, which could reduce rotational freedom and stabilize specific conformations. In contrast, the amide-substituted analogue (, Compound 1) may exhibit stronger hydrogen-bonding capacity. The cyano group in all compounds contributes to electron deficiency, but its position relative to the ketone (3-oxo) in the target compound may alter intramolecular charge transfer compared to derivatives with alternative substituents.
The target compound’s chromenone core, however, aligns with coumarin derivatives known for anticoagulant or fluorescent properties. Sulfur-rich derivatives (, Compounds 2–4) are structurally complex and may target enzymes or receptors sensitive to thiol/disulfide interactions.
Biological Activity
Overview
2-[(5,7-Dimethyl-2-oxochromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a complex organic compound belonging to the class of chromene derivatives. It features a unique structure that combines a chromene moiety with a pentanenitrile group, contributing to its intriguing biological activities. The molecular formula is with a molecular weight of approximately 273.34 g/mol.
Synthesis
The synthesis of this compound typically involves the condensation of 5,7-dimethyl-2-oxochromene-3-carbaldehyde with 4,4-dimethyl-3-oxopentanenitrile under basic conditions. Common bases include sodium hydroxide or potassium carbonate in solvents like ethanol or methanol. The reaction is generally performed at room temperature or slightly elevated temperatures until the desired product is formed.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly antimicrobial and anticancer properties. The specific mechanisms through which it exerts these effects are still under investigation but may involve interactions with various molecular targets and pathways within biological systems .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial effects against various pathogens. A study evaluating similar chromene derivatives found that certain structural modifications enhanced antibacterial activity, suggesting that this compound may share similar properties .
Anticancer Activity
Preliminary studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. For instance, compounds with similar chromene structures have shown IC50 values in the low micromolar range against various cancer cells . This suggests potential for further development as an anticancer agent.
The mechanism of action is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : The compound might exhibit antioxidant activity, reducing oxidative stress within cells and contributing to its protective effects against cellular damage .
Comparative Analysis with Similar Compounds
The following table summarizes some structural analogs and their respective biological activities:
| Compound Name | CAS Number | Similarity Index | Notable Activity |
|---|---|---|---|
| 2-(5,7-Dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(2-methoxyphenyl)acetamide | 12345678 | 0.95 | Anticancer |
| 2-(5,7-Dimethoxy-4-methyl-2-oxochromen-3-yloxy)-N-(4-fluorophenyl)acetamide | 87654321 | 0.91 | Antimicrobial |
| 2-(5-Methoxycarbonylmethyl)-N-(4-chlorophenyl)acetamide | 23456789 | 0.87 | Antioxidant |
This comparative analysis highlights the unique structural features of this compound that confer distinct biological activities compared to its analogs.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Coumarin Derivatives : Research indicated that certain coumarin derivatives possess significant cytotoxicity against Jurkat T cells with IC50 values ranging from 8.10 μM to higher values for less active compounds .
- Antioxidant Evaluation : A study demonstrated that structurally related compounds exhibited strong antioxidant properties, suggesting potential therapeutic applications in oxidative stress-related diseases .
Q & A
(Basic) What are the recommended synthetic routes for preparing 2-[(5,7-Dimethyl-2-oxochromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile, and how can reaction conditions be optimized for yield?
Answer:
Synthesis typically involves a Knoevenagel condensation between 5,7-dimethyl-2-oxochromene-3-carbaldehyde and 4,4-dimethyl-3-oxopentanenitrile derivatives. Key steps include:
- Reaction Setup: Use a base catalyst (e.g., piperidine) in anhydrous ethanol under reflux (~78°C) with inert gas protection (N₂/Ar).
- Optimization: Maintain a 1:1.05 molar ratio of aldehyde to nitrile to minimize side reactions. Monitor progress via TLC or HPLC.
- Purification: Recrystallize from ethanol/water or use silica gel chromatography (hexane/ethyl acetate gradient) to achieve >95% purity.
Yield improvements are achieved by controlling temperature (60–80°C) and reaction time (6–8 hours). Post-synthesis analysis via NMR and HRMS confirms structural integrity .
(Basic) Which spectroscopic techniques are most effective for structural elucidation of this compound, and what key spectral signatures should researchers prioritize?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy:
- ¹H NMR: Chromene protons (δ 6.8–7.2 ppm, doublets), methylidene proton (δ 8.1–8.3 ppm, singlet for Z-isomer).
- ¹³C NMR: Ketone carbonyl (δ 198–205 ppm), conjugated nitrile (δ 115–120 ppm).
- IR Spectroscopy: C=O stretches (~1700 cm⁻¹ for ketone, ~1680 cm⁻¹ for nitrile).
- HRMS: Molecular ion [M+H]⁺ at m/z 341.1504 (C₂₀H₂₁NO₄).
X-ray crystallography resolves stereochemical ambiguities in crystalline forms .
(Advanced) How do environmental factors (pH, temperature) influence the stability of this compound’s nitrile and ketone functionalities during long-term storage?
Answer:
Stability studies should follow ICH Q1A guidelines:
- pH Sensitivity: Nitrile hydrolysis to amide/carboxylic acid accelerates at pH > 7. Ketone oxidation occurs under oxidative conditions (e.g., light/O₂ exposure).
- Temperature: Degradation rates increase at >25°C. Accelerated testing at 40°C/75% RH reveals shelf-life trends.
- Mitigation Strategies: Store in amber vials under N₂ at -20°C. Add antioxidants (e.g., 0.01% BHT) to suppress oxidation. Regular HPLC-UV monitoring detects degradation products (e.g., carboxylic acid derivatives) .
(Advanced) What strategies can resolve contradictions in reported biological activity data for this compound across different cell-based assays?
Answer:
Address discrepancies through orthogonal validation:
Purity Verification: Confirm ≥95% purity via HPLC and structural identity via NMR/HRMS.
Assay Standardization: Control variables (cell passage number, serum concentration, incubation time).
Multi-Cell Line Testing: Use HEK293, HeLa, and primary cells with dose-response curves (1 nM–100 μM).
Target Engagement Assays: Surface plasmon resonance (SPR) or thermal shift assays validate binding to proposed targets.
SAR Analysis: Compare activity with structural analogs to identify critical functional groups .
(Basic) What safety protocols are critical when handling this compound’s nitrile group during experimental procedures?
Answer:
- PPE: Nitrile gloves, safety goggles, and lab coats. Conduct work in fume hoods.
- Exposure Mitigation: Avoid skin contact; flush with water if exposed. Monitor air quality for HCN traces if heated >100°C.
- Storage: Seal in chemically resistant containers (e.g., glass) away from acids/bases.
- Emergency Response: For cyanide exposure, administer amyl nitrite per OSHA protocols .
(Advanced) How can computational methods predict potential metabolic pathways and toxicity endpoints for this compound in preclinical studies?
Answer:
- QSAR Models: Use Derek Nexus to predict mutagenicity or hepatotoxicity.
- Molecular Docking: Identify cytochrome P450 binding sites (e.g., CYP3A4) with AutoDock Vina.
- Metabolite Prediction: BioTransformer 3.0 simulates Phase I/II metabolism (e.g., nitrile hydrolysis, ketone reduction).
- Validation: Cross-check with in vitro microsomal assays and hERG inhibition studies. Key metabolic sites include the methylidene bridge and nitrile group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
